6,6-Diphenylfulvene
Overview
Description
6,6-Diphenylfulvene is a derivative of fulvene, a nonalternant hydrocarbon, which is an isomer of benzene. It is characterized by the presence of two phenyl groups attached to the fulvene core. Fulvene itself is a planar, non-aromatic molecule with alternating single and double bonds, consistent with localized bonding patterns .
Scientific Research Applications
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
6,6-Diphenylfulvene, also known as Diphenylfulvene, is a chemical compound that primarily targets electron-deficient heterodienes, such as tetrazine and diazacyclopentadienone derivatives . These targets play a crucial role in various cycloaddition reactions, which are fundamental processes in organic synthesis .
Mode of Action
The interaction of this compound with its targets results in cycloaddition reactions. The compound can act as a 2π-electron system with its targets, and the [2 + 4] cycloaddition reaction of this compound might proceed in a one-step fashion . This interaction leads to changes in the molecular structure of the targets, resulting in the formation of various polycyclic systems .
Biochemical Pathways
The cycloaddition reactions of this compound affect several biochemical pathways. These reactions provide versatile and powerful approaches to various polycyclic systems and natural products . For example, the [4 + 2] cycloaddition reaction of azadienes and fulvene can lead to the formation of tetrahydro-1pyridine systems, which are common constituents of plants and possess a wide range of biological activities .
Result of Action
The result of the action of this compound is the formation of various polycyclic systems through cycloaddition reactions . These systems have potential applications in organic synthesis and the development of natural products .
Preparation Methods
6,6-Diphenylfulvene can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentadiene with benzophenone in the presence of a base, such as sodium hydride. The reaction typically proceeds under mild conditions, yielding diphenylfulvene as the primary product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6,6-Diphenylfulvene undergoes a variety of chemical reactions, including:
Cycloaddition Reactions: It can participate in [2+4] and [4+2] cycloaddition reactions with various dienophiles, such as tetrazine and diazacyclopentadienone.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: Substitution reactions can occur at the phenyl rings or the fulvene core, depending on the reagents and conditions used.
Common reagents for these reactions include tetrazine, diazacyclopentadienone, and various bases and acids. Major products formed from these reactions include cycloadducts and substituted derivatives .
Comparison with Similar Compounds
6,6-Diphenylfulvene can be compared to other fulvene derivatives, such as:
Fulvene: The parent compound, which lacks the phenyl substituents and has different electronic properties.
6,6-Dimethylfulvene: A derivative with methyl groups instead of phenyl groups, leading to different reactivity and stability.
6,6-6,6-Diphenylfulvene: Similar to diphenylfulvene but with additional substituents that can alter its chemical behavior.
This compound is unique due to the presence of the phenyl groups, which significantly influence its electronic properties and reactivity compared to other fulvene derivatives.
Properties
IUPAC Name |
[cyclopenta-2,4-dien-1-ylidene(phenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULLHRADHZGONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176148 | |
Record name | 6,6'-Diphenylfulvene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176148 | |
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Molecular Weight |
230.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 6,6-Diphenylfulvene | |
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CAS No. |
2175-90-8 | |
Record name | Diphenylfulvene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2175-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6,6'-Diphenylfulvene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002175908 | |
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Record name | 6,6-Diphenylfulvene | |
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Record name | Benzene, 1,1'-(2,4-cyclopentadien-1-ylidenemethylene)bis- | |
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Record name | 6,6'-Diphenylfulvene | |
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Record name | 6,6'-diphenylfulvene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.849 | |
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Record name | 6,6'-DIPHENYLFULVENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8CJ7P33G3 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diphenylfulvene?
A1: Diphenylfulvene has the molecular formula C18H14 and a molecular weight of 230.31 g/mol. []
Q2: How can diphenylfulvene be characterized spectroscopically?
A2: Diphenylfulvene can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy: 1H and 13C NMR spectroscopy provides valuable information about the structure and dynamics of diphenylfulvene, including bond rotations and interactions with metal centers. [, ]
- UV-Vis Spectroscopy: The conjugated π-system of diphenylfulvene results in strong absorption in the UV-Vis region, making UV-Vis spectroscopy useful for studying its electronic properties and for monitoring reactions. [, ]
- Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy has been employed to study the conformations and electronic structure of the diphenylfulvene radical anion. [, ]
Q3: What are some common reactions that diphenylfulvene undergoes?
A3: Diphenylfulvene readily participates in a variety of reactions, including:
- Cycloaddition Reactions: As a diene, diphenylfulvene undergoes [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles such as maleimides, isobenzofuran, and thiocarbonyl ylides. It can also engage in [6+4] cycloadditions with specific partners like tropone. [, , , , , ]
- Reactions with Electrophiles: The electron-rich fulvene moiety makes diphenylfulvene reactive towards electrophiles. For example, it reacts with dichloroketene to form cycloadducts. [, ]
- Reduction Reactions: Diphenylfulvene can be reduced by strong reducing agents like lithium metal or naphthalene radical anion, generating its dianion, which serves as a useful synthetic intermediate. [, ]
Q4: How does the presence of the two phenyl groups influence the reactivity of diphenylfulvene?
A4: The phenyl groups in diphenylfulvene exert both electronic and steric effects:
- Steric Effects: The bulky phenyl groups can hinder the approach of reagents, influencing the regio- and stereoselectivity of reactions. For instance, while some fulvenes react with diazomethane through a [6+4] cycloaddition, diphenylfulvene preferentially undergoes a [4+2] cycloaddition due to steric hindrance. []
Q5: What types of metal complexes can diphenylfulvene form?
A5: Diphenylfulvene acts as a versatile ligand, coordinating to transition metals like iron, ruthenium, manganese, chromium, and cobalt in various modes, including η4 and η5 bonding. [, , , , , , , , ]
Q6: Have computational methods been used to study diphenylfulvene and its reactions?
A6: Yes, computational chemistry techniques, including molecular modeling and density functional theory (DFT) calculations, have been employed to:
- Investigate the conformation and electronic structure of diphenylfulvene. [, ]
- Elucidate the mechanisms and stereoselectivity of its reactions, such as the Diels-Alder reaction with maleimide. []
- Rationalize the observed regioselectivity in cycloaddition reactions based on orbital interactions. []
Q7: What is known about the structure-activity relationships (SAR) of diphenylfulvene derivatives?
A7: Modifying the structure of diphenylfulvene, such as by introducing substituents on the phenyl rings or the cyclopentadiene moiety, can significantly alter its reactivity and properties. For instance:
- Electron-donating groups on the phenyl rings enhance the reactivity of the fulvene system towards electrophiles. []
- The size and electronic nature of substituents at the 6-position impact the UV-Vis absorption properties and electrochemical behavior of diphenylfulvene derivatives. [, ]
- Variations in the substituents on the fulvene ring can influence the stereochemical outcome of cycloaddition reactions. []
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